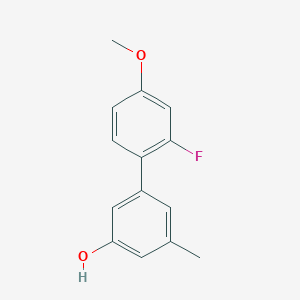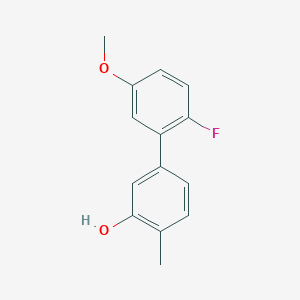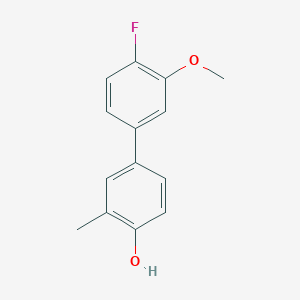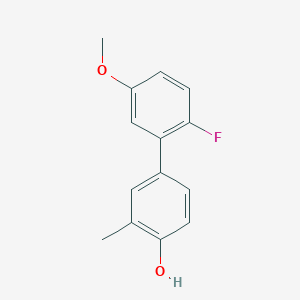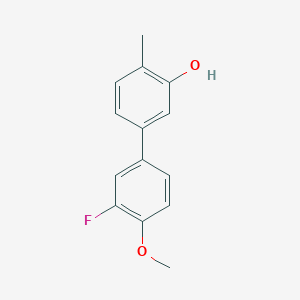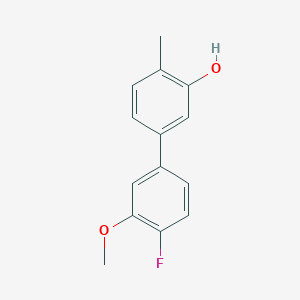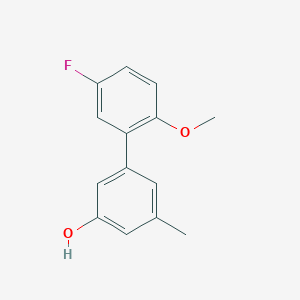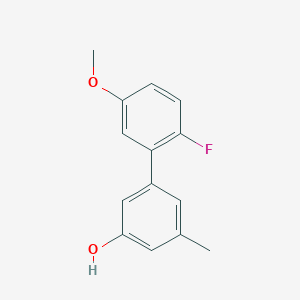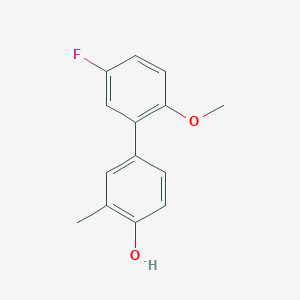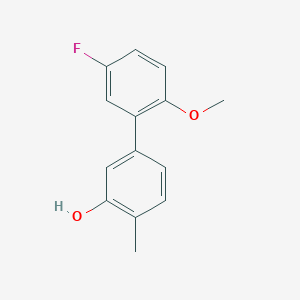
4-(3-Chloro-2-methylphenyl)-2-methylphenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Chloro-2-methylphenyl)-2-methylphenol, 95% (4-MCP-2-MP) is a widely used and studied compound in the scientific community due to its versatile properties and potential applications. It is a phenol compound with a molecular weight of 191.6 g/mol and a melting point of 97-98 °C. It is a white crystalline solid with a faint odor and a slightly bitter taste. 4-MCP-2-MP is a synthetic compound that is produced through a multi-step process which involves the reaction of 3-chloro-2-methylphenol and 2-methylphenol.
科学研究应用
4-(3-Chloro-2-methylphenyl)-2-methylphenol, 95% has been extensively studied and is known to have a variety of applications in the fields of chemistry, biology, and medicine. It is used as a reagent in the synthesis of various compounds such as pharmaceuticals, pesticides, dyes, and fragrances. It is also used in the production of polymers, rubber, and coatings. In addition, it is used as a catalyst in organic synthesis and as a corrosion inhibitor in industrial processes.
作用机制
The mechanism of action of 4-(3-Chloro-2-methylphenyl)-2-methylphenol, 95% is not fully understood, however, it is believed to involve the inhibition of enzymes involved in the metabolism of other molecules. It is also believed to interact with certain proteins and molecules in the body, resulting in a decrease in the activity of certain enzymes and proteins.
Biochemical and Physiological Effects
4-(3-Chloro-2-methylphenyl)-2-methylphenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme monoamine oxidase, resulting in an increase in the level of monoamines in the body. This can lead to increased levels of serotonin, norepinephrine, and dopamine, which can result in improved mood and increased alertness. In addition, 4-(3-Chloro-2-methylphenyl)-2-methylphenol, 95% has been shown to inhibit the enzyme acetylcholinesterase, which can result in increased levels of acetylcholine in the body. This can lead to improved cognitive function and memory.
实验室实验的优点和局限性
One of the main advantages of using 4-(3-Chloro-2-methylphenyl)-2-methylphenol, 95% in laboratory experiments is its low toxicity. It has been shown to be non-toxic to humans and animals, making it a safe and effective reagent in laboratory experiments. However, it is important to note that 4-(3-Chloro-2-methylphenyl)-2-methylphenol, 95% is a potent inhibitor of enzymes, so it is important to use caution when working with it.
未来方向
There are a number of potential future directions for the study of 4-(3-Chloro-2-methylphenyl)-2-methylphenol, 95%. One area of research is to further investigate the mechanism of action of 4-(3-Chloro-2-methylphenyl)-2-methylphenol, 95% and its effects on different enzymes and proteins. This could lead to a better understanding of its effects on the body and its potential applications in medicine. Additionally, further research could be done to explore the potential applications of 4-(3-Chloro-2-methylphenyl)-2-methylphenol, 95% in industry, such as its use as a corrosion inhibitor or in the production of polymers and coatings. Finally, further research could be done to explore the potential of 4-(3-Chloro-2-methylphenyl)-2-methylphenol, 95% as a therapeutic agent, such as its potential use in the treatment of depression, anxiety, and other mental health disorders.
合成方法
The synthesis of 4-(3-Chloro-2-methylphenyl)-2-methylphenol, 95% is a multi-step process which involves the reaction of 3-chloro-2-methylphenol and 2-methylphenol. The first step involves the conversion of 3-chloro-2-methylphenol to its corresponding acid chloride using thionyl chloride. This is followed by the reaction of the acid chloride with 2-methylphenol in the presence of a base such as sodium hydroxide to form the desired product. The reaction is then quenched with water and the product is isolated by vacuum distillation.
属性
IUPAC Name |
4-(3-chloro-2-methylphenyl)-2-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO/c1-9-8-11(6-7-14(9)16)12-4-3-5-13(15)10(12)2/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAQIOPCSEFMVFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=C(C(=CC=C2)Cl)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60683853 |
Source


|
| Record name | 3'-Chloro-2',3-dimethyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261976-60-6 |
Source


|
| Record name | 3'-Chloro-2',3-dimethyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

